Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19996026
InChI: InChI=1S/C20H20N2O5/c1-2-27-20(26)13-6-8-16(9-7-13)22-12-14(10-18(22)24)19(25)21-15-4-3-5-17(23)11-15/h3-9,11,14,23H,2,10,12H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

CAS No.:

Cat. No.: VC19996026

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate -

Specification

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
IUPAC Name ethyl 4-[4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate
Standard InChI InChI=1S/C20H20N2O5/c1-2-27-20(26)13-6-8-16(9-7-13)22-12-14(10-18(22)24)19(25)21-15-4-3-5-17(23)11-15/h3-9,11,14,23H,2,10,12H2,1H3,(H,21,25)
Standard InChI Key PMZYBSJOPVBFJG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O

Introduction

Overview of the Compound

The compound Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can be described as a complex organic molecule with the following structural components:

  • Ethyl ester group, contributing to its potential solubility and reactivity.

  • A pyrrolidinone ring, a common motif in bioactive molecules, often associated with pharmaceutical applications.

  • A hydroxyphenylcarbamoyl group, which may influence hydrogen bonding and biological interactions.

This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug design or bioactive compound development.

Potential Applications

Compounds with similar functional groups have been studied for various biological activities:

  • Pyrrolidinone derivatives are known for their roles in enzyme inhibition, anti-inflammatory properties, and neuroprotective effects.

  • Hydroxyphenyl groups often contribute to antioxidant activity due to their ability to donate hydrogen atoms to neutralize free radicals.

  • Benzoate esters are sometimes used as intermediates in synthesizing more complex molecules or as active pharmaceutical ingredients.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Formation of the pyrrolidinone ring via cyclization reactions.

  • Introduction of the hydroxyphenylcarbamoyl group through amide bond formation.

  • Esterification of benzoic acid derivatives to form the ethyl benzoate moiety.

Biological Relevance

While specific studies on this compound are unavailable, structurally related molecules have been investigated for:

  • Antioxidant properties (due to phenolic groups).

  • Anti-cancer activity (via carbamoyl derivatives).

  • Enzyme modulation (pyrrolidinone-based inhibitors).

Future Research Directions

To fully understand its potential:

  • Conduct computational modeling to predict binding affinities with biological targets.

  • Perform experimental assays for antioxidant, anti-inflammatory, or enzyme-inhibitory activities.

  • Investigate its pharmacokinetics and metabolism in biological systems.

If you require additional details or specific experimental data, further targeted research would be necessary.

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